molecular formula C14H8BrN3O3 B12915852 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 62507-55-5

2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B12915852
CAS No.: 62507-55-5
M. Wt: 346.13 g/mol
InChI Key: ZXDWNSKLIIJWNE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, along with bromine and nitro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic aqueous conditions.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 2-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.

    Oxidation: Formation of oxidized derivatives, potentially leading to ring cleavage or further functionalization.

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. These substituents influence its reactivity, making it a versatile intermediate for various chemical transformations and applications.

Properties

CAS No.

62507-55-5

Molecular Formula

C14H8BrN3O3

Molecular Weight

346.13 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8BrN3O3/c15-11-5-1-9(2-6-11)13-16-17-14(21-13)10-3-7-12(8-4-10)18(19)20/h1-8H

InChI Key

ZXDWNSKLIIJWNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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